molecular formula C10H13N3O2 B2726013 N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide CAS No. 2034359-90-3

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2726013
CAS No.: 2034359-90-3
M. Wt: 207.233
InChI Key: PNBLYXABLLIDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide is a chemical compound with a unique structure that allows for versatile experimentation. It is a pyrimidine derivative, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of reagents such as cyclopentanone and hydroxylamine, followed by cyclization with a pyrimidine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide has diverse applications in scientific research. Its unique structure makes it invaluable for studying various biological phenomena and developing cutting-edge technologies. In chemistry, it is used to explore reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Additionally, it has applications in the pharmaceutical industry for drug development .

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These interactions contribute to its anti-inflammatory effects .

Comparison with Similar Compounds

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds share a similar bicyclic structure with two nitrogen atoms in each ring. this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs .

Properties

IUPAC Name

N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9-5-8(11-6-12-9)10(15)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,15)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBLYXABLLIDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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